6-Chloro-5-phenylpyrazin-2-amine
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Overview
Description
6-Chloro-5-phenylpyrazin-2-amine is a heterocyclic compound with the molecular formula C10H8ClN3. It features a pyrazine ring substituted with a chlorine atom at the 6th position and a phenyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-phenylpyrazin-2-amine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with aniline under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amine group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-phenylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of various substituted pyrazines depending on the nucleophile used.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of corresponding amines.
Scientific Research Applications
6-Chloro-5-phenylpyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Materials Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-5-phenylpyrazin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-phenylpyrazine: Similar structure but lacks the amine group at the 2nd position.
5-Phenylpyrazin-2-amine: Similar structure but lacks the chlorine atom at the 6th position.
Uniqueness
6-Chloro-5-phenylpyrazin-2-amine is unique due to the presence of both the chlorine atom and the amine group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H8ClN3 |
---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
6-chloro-5-phenylpyrazin-2-amine |
InChI |
InChI=1S/C10H8ClN3/c11-10-9(13-6-8(12)14-10)7-4-2-1-3-5-7/h1-6H,(H2,12,14) |
InChI Key |
YPCDBXOHUJIFCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N=C2Cl)N |
Origin of Product |
United States |
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